molecular formula C15H15ClN4O3 B2407239 6-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1448031-50-2

6-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2407239
CAS No.: 1448031-50-2
M. Wt: 334.76
InChI Key: WVPFNOHRLXIEIO-UHFFFAOYSA-N
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Description

6-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the piperidine moiety: This step involves the reaction of the pyridazinone core with piperidine derivatives under suitable conditions, often using coupling reagents.

    Attachment of the chloropyridinyl group: This can be done through nucleophilic substitution reactions, where the chloropyridinyl group is introduced to the piperidine moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: These compounds share the pyridazinone core and exhibit similar biological activities.

    Chloropyridinyl derivatives: Compounds with the chloropyridinyl group may have comparable chemical properties and reactivity.

Uniqueness

6-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[4-(3-chloropyridin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3/c16-11-2-1-7-17-14(11)23-10-5-8-20(9-6-10)15(22)12-3-4-13(21)19-18-12/h1-4,7,10H,5-6,8-9H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPFNOHRLXIEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=NNC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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